Taurinamide-D4
Description
Contextualization of Taurinamide in Biochemical Systems and Research
Taurinamide is a lipophilic derivative of taurine (B1682933), a sulfonic acid that is abundant in many biological systems. dergipark.org.trresearchgate.net While taurine itself has numerous physiological roles, taurinamide and its derivatives are subjects of research for their potential pharmacological activities, including antibacterial and anticonvulsant properties. dergipark.org.tr Taurinamide is also known as a metabolite of taurolidine (B130013), an antimicrobial agent. wikipedia.orgaacrjournals.orgjefferson.edunih.gov The metabolism of taurolidine proceeds via taurultam (B145894) to taurinamide, which then breaks down further. wikipedia.orgjefferson.edunih.gov In research, taurinamide and its derivatives are used as building blocks in chemical synthesis and for biochemical studies related to taurine. longchangchemical.comnih.gov The investigation of taurinamide analogues helps researchers understand the structure-function relationship of the taurine molecule and its points of interaction with biological targets. researchgate.net
Principles and Significance of Deuterium (B1214612) Isotopic Labeling in Scientific Inquiry
Isotopic labeling is a technique used to track the journey of a molecule or atom through a reaction or a metabolic pathway. wikipedia.org It involves replacing an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. wikipedia.orgcreative-proteomics.com This substitution creates a "labeled" compound that is chemically similar to its unlabeled counterpart but can be distinguished by analytical methods. creative-proteomics.comfiveable.me
Theoretical Basis of Isotopic Labeling for Tracing and Mechanistic Elucidation
The core principle of isotopic labeling lies in the ability to detect the isotopic variant within a complex system. wikipedia.org Stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. creative-proteomics.comsymeres.com Because the labeled molecule behaves almost identically to the natural one, it can act as a tracer, allowing scientists to follow its path. wikipedia.orgfiveable.me
This technique is invaluable for:
Tracing Metabolic Pathways: By introducing a labeled compound into a biological system, researchers can identify the resulting metabolites and map out metabolic networks. synmr.innih.gov
Mechanistic Studies: Isotopic labeling helps to determine the mechanisms of chemical and enzymatic reactions by revealing which bonds are broken and formed during the process. wikipedia.orgprinceton.eduresearchgate.netnih.gov The position of the isotope in the product molecules provides direct evidence of the reaction pathway. wikipedia.org
Detection of these labeled compounds is typically achieved through mass spectrometry, which differentiates molecules based on their mass-to-charge ratio, or nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different magnetic properties. wikipedia.orgsynmr.in
Advantages of Deuterium Labeling in Research Applications
Deuterium (²H), a stable isotope of hydrogen, is a particularly favored label in scientific research for several key reasons. clearsynth.com
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). scielo.org.mx This is because the heavier deuterium atom has a lower zero-point vibrational energy. princeton.edulibretexts.org As a result, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. libretexts.orgwikipedia.org This phenomenon, known as the kinetic isotope effect, is a powerful tool for determining if C-H bond cleavage is a rate-limiting step in a reaction. nih.govnih.gov The change in reaction rate upon deuterium substitution can be significant, often 6 to 10 times slower for a C-H bond versus a C-D bond. wikipedia.org
Minimal Steric Perturbation: Replacing hydrogen with deuterium results in a negligible change in the size and shape of the molecule, ensuring that its biological activity and interactions are generally not altered. dovepress.comscispace.com
Analytical Sensitivity: The mass difference between hydrogen and deuterium is large on a percentage basis (doubling the mass), which makes deuterated compounds easily distinguishable from their non-labeled counterparts in mass spectrometry. libretexts.orglibretexts.org In NMR spectroscopy, the absence of proton signals in deuterated solvents simplifies spectra, allowing for clearer structural analysis of the molecule of interest. synmr.in
Safety: As a stable, non-radioactive isotope, deuterium is safe to handle and use in a wide range of experiments, including those involving living organisms.
Rationale for Researching Taurinamide-D4 as a Specialized Probe
The primary and most critical application of this compound is its use as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). wikipedia.orgscioninstruments.comnih.gov
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate measurement of an analyte. scioninstruments.comcerilliant.com An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. scispace.com
Deuterated compounds like this compound are considered the gold standard for internal standards in mass spectrometry for the following reasons: scioninstruments.comscispace.com
Co-elution: this compound has nearly identical physicochemical properties to natural taurinamide, meaning it will behave the same way during extraction from a biological matrix (like blood or urine) and during chromatographic separation.
Correction for Matrix Effects: Biological samples are complex and can contain substances that interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. nih.gov Because the deuterated internal standard is chemically identical, it experiences the same matrix effects as the analyte. nih.gov By comparing the signal of the analyte to the signal of the known amount of internal standard, these variations can be normalized, leading to highly accurate quantification. cerilliant.com
Distinct Mass Signal: The four additional mass units from the deuterium atoms give this compound a distinct mass-to-charge ratio, allowing the mass spectrometer to measure it and the natural taurinamide simultaneously without interference. wikipedia.org
Therefore, this compound is not researched for its own biological activity but is synthesized as a high-purity analytical tool to enable precise and reliable measurement of endogenous taurinamide in complex biological samples.
Overview of Current Research Landscape for Deuterated Bioactive Molecules
The use of deuterated compounds has expanded significantly beyond simple tracers and internal standards, becoming a strategic tool in drug discovery and development. researchgate.netnih.govresearchgate.net
Improving Pharmacokinetics (The "Deuterium Switch"): A major area of research involves strategically replacing hydrogen with deuterium at sites of metabolic breakdown in drug molecules. symeres.comresearchgate.net As per the kinetic isotope effect, the stronger C-D bond can slow down metabolism by enzymes, particularly the cytochrome P450 (CYP) family. nih.govresearchgate.net This can lead to several therapeutic advantages, such as:
Increased drug half-life and exposure. researchgate.netresearchgate.net
Reduced formation of toxic or reactive metabolites. dovepress.comresearchgate.net
Potentially lower and less frequent dosing. nih.gov This strategy has led to the development and FDA approval of deuterated drugs like deutetrabenazine. researchgate.netnih.govnih.gov
Metabolomics and Systems Biology: Stable isotope labeling, including with deuterium, is fundamental to the field of metabolomics, which studies the complete set of small-molecule metabolites in a biological system. nih.govnih.gov Researchers use deuterated tracers to map metabolic fluxes and understand how disease or drug treatment alters cellular metabolism. nih.govnih.gov
Analytical and Materials Science: Deuterated compounds are crucial in analytical chemistry for enhancing the accuracy of quantitative methods. wiseguyreports.com They are also finding applications in materials science, for example, in improving the properties and longevity of organic light-emitting diodes (OLEDs). acs.org
The research landscape for deuterated molecules is dynamic, with ongoing development of new synthesis methods and applications ranging from medicine to materials science. nih.govwiseguyreports.com
Data Tables
Table 1: Comparison of Taurinamide and this compound An interactive table comparing the basic chemical properties of the natural compound and its deuterated analogue.
| Property | Taurinamide | This compound |
|---|---|---|
| Chemical Formula | C₂H₈N₂O₂S | C₂H₄D₄N₂O₂S |
| Monoisotopic Mass | 124.0306 g/mol | 128.0557 g/mol |
| Difference | - | +4.0251 Da |
| Primary Use | Research, chemical synthesis longchangchemical.com | Internal standard for mass spectrometry wikipedia.orgnih.gov |
Table 2: Applications of Deuterium Labeling in Research An interactive table summarizing the key applications of deuterium-labeled compounds discussed in the article.
| Application Area | Principle | Example |
|---|---|---|
| Mechanistic Studies | Kinetic Isotope Effect (KIE) libretexts.orgwikipedia.org | Determining if a C-H bond is broken in the rate-limiting step of a reaction. nih.govlibretexts.org |
| Quantitative Analysis | Internal Standard in Mass Spectrometry scioninstruments.com | Using this compound to accurately measure taurinamide levels in biological fluids. |
| Drug Discovery | Metabolic Stabilization ("Deuterium Switch") researchgate.netresearchgate.net | Replacing H with D at a metabolic site to slow drug breakdown and improve its pharmacokinetic profile. nih.gov |
| Metabolomics | Isotopic Tracer nih.gov | Using D₂O (heavy water) to trace the synthesis of new proteins and metabolites in cells. nih.gov |
| Structural Analysis | NMR Spectroscopy synmr.in | Using deuterated solvents to simplify spectra and elucidate the structure of complex molecules. |
Properties
Molecular Formula |
C₃H₄D₄N₂O₂S |
|---|---|
Molecular Weight |
140.2 |
Synonyms |
2-Amino-ethanesulfonamide-D4; 2-Aminoethanesulfonamide-D4; 2-Sulfamoylethylamine-D4; Aminoethanesulfonamide-D4; NSC 403678-D4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Verification of Taurinamide D4
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into Taurinamide Structures
The synthesis of Taurinamide-D4 can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency, selectivity, and scalability. These methods primarily involve either the direct exchange of hydrogen for deuterium on the taurinamide scaffold or the construction of the molecule from previously deuterated starting materials.
Deuteration via Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium exchange (HDE) represents a direct and atom-economical approach to deuteration. For a molecule like taurinamide, which possesses a sulfonamide functional group, specific catalytic systems can facilitate the exchange of protons alpha to the sulfur atom with deuterium from a deuterium source, typically deuterium oxide (D₂O).
Recent advancements have demonstrated that electrochemical methods can be employed for the selective deuteration of sulfonamides. rsc.orgrsc.org This technique utilizes a simple two-electrode setup under galvanostatic conditions, with a readily available deuterated solvent like DMSO-d₆ serving as the deuterium source. rsc.orgrsc.org This metal-free approach is advantageous as it avoids potential contamination from transition-metal catalysts and can achieve high levels of deuterium incorporation, often exceeding 90%. rsc.org The process is based on the generation of a base electrochemically, which is strong enough to deprotonate the carbon alpha to the sulfonyl group, allowing for subsequent quenching with a deuteron (B1233211).
Alternatively, iridium-based catalysts, such as those of the Kerr-type, have proven effective for the ortho-deuteration of aromatic sulfonamides and can be adapted for aliphatic sulfonamides under specific conditions. researchgate.netacs.org These homogeneous catalysts operate via C-H activation, enabling selective deuterium incorporation. acs.org The choice of catalyst and reaction conditions is crucial to direct the deuteration to the desired positions and avoid unwanted side reactions. researchgate.net
Table 1: Comparison of HDE Methods for Sulfonamide Deuteration
| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Typical Deuterium Incorporation |
| Electrochemical | Glassy Carbon Electrodes | DMSO-d₆ | Metal-free, mild conditions, high selectivity | >90% rsc.org |
| Iridium-Catalyzed | Kerr-type Ir(I) complexes | D₂O | High selectivity for specific C-H bonds | Varies with substrate |
Deuteration from Deuterated Precursors
An alternative and often more controlled method for synthesizing this compound involves the use of deuterated starting materials. This bottom-up approach ensures that the deuterium atoms are located at specific, predetermined positions within the final molecule. The synthesis of taurinamide itself can be achieved from taurine (B1682933). dergipark.org.trgoogle.comgoogleapis.comgoogle.com Therefore, the synthesis of this compound can commence with commercially available Taurine-d4. medchemexpress.com
The general synthetic sequence involves the conversion of taurine to its corresponding sulfonyl chloride, which is then reacted with ammonia (B1221849) to form the sulfonamide. A common route involves the protection of the amino group of taurine, for example, with a benzyloxycarbonyl (Cbz) group, followed by conversion to the sulfonyl chloride using a reagent like phosphorus pentachloride (PCl₅). google.comgoogle.com Subsequent reaction with ammonia yields the protected taurinamide, and a final deprotection step, such as hydrogenation, affords the desired taurinamide. google.comgoogle.com
By starting with Taurine-1,1,2,2-d4, this synthetic pathway directly leads to the formation of this compound with the deuterium atoms located on the ethyl backbone. This method provides excellent control over the isotopic labeling pattern and can result in very high isotopic purity.
Enzymatic Deuteration Approaches for Amino Acid Derivatives (General Principles)
Biocatalysis offers a highly selective and environmentally benign route for deuterium incorporation. wisc.edu Enzymes can catalyze hydrogen-deuterium exchange on amino acids and their derivatives with remarkable regio- and stereoselectivity under mild reaction conditions, using D₂O as the deuterium source. wisc.edu
For sulfur-containing amino acids and their derivatives, specific enzymes can be employed. For instance, L-methionine γ-lyase has been used for the enzymatic preparation of α- and β-deuterated or tritiated amino acids. nih.gov While not directly demonstrated for taurine, the principles of enzymatic deuteration are applicable. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are known to catalyze Cα-deprotonation, leading to Cα-deuteration when the reaction is performed in D₂O. wisc.edu Some enzyme systems can even facilitate deuteration at both the α- and β-positions. wisc.edu
The application of such enzymatic systems to taurine or its precursors could provide a green and highly specific method for the synthesis of this compound, potentially offering access to stereospecifically labeled isotopologues. However, the substrate specificity of the enzymes would be a critical factor. wisc.edumdpi.com
Flow Synthesis Techniques for Scalable Deuteration
For the large-scale production of deuterated compounds, flow chemistry presents significant advantages over traditional batch processes. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved efficiency, selectivity, and safety.
Flow synthesis has been successfully applied to deuteration reactions, including H/D exchange. These systems can handle high pressures and temperatures safely, which can be beneficial for certain catalytic HDE reactions. Furthermore, the continuous nature of flow synthesis allows for straightforward scaling of the production of this compound, making it a viable option for generating larger quantities required for extensive research.
Methodologies for Assessing Deuterium Incorporation and Isotopic Purity
The verification of deuterium incorporation and the determination of isotopic purity are critical steps in the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose, providing detailed information on both the location and the extent of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Analysis
¹H NMR spectroscopy is a powerful technique for determining the degree and position of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated carbon atoms will be absent or significantly reduced in intensity. By comparing the integration of the remaining proton signals with those of a non-deuterated internal standard, the percentage of deuterium incorporation can be accurately calculated.
For this compound, where the four hydrogen atoms on the ethyl backbone are replaced by deuterium, the two triplet signals corresponding to the -CH₂-SO₂NH₂ and -CH₂-NH₂ groups in the proton spectrum of unlabeled taurinamide would disappear. The protons of the amide (-SO₂NH₂) and amine (-NH₂) groups are exchangeable with deuterium in protic solvents like D₂O, and thus their signals may also be absent in the ¹H NMR spectrum if the sample is prepared in a deuterated solvent.
²H (Deuterium) NMR spectroscopy provides direct evidence of deuterium incorporation. The ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the deuterated positions. The broadness of the signals in ²H NMR is a result of the quadrupolar nature of the deuterium nucleus.
¹³C NMR spectroscopy can also be used to confirm the position of deuteration. The coupling between carbon and deuterium (C-D) results in a characteristic multiplet for the deuterated carbon atom, which is different from the signal of a protonated carbon. Furthermore, the chemical shift of a deuterated carbon is slightly upfield compared to its protonated counterpart, an effect known as the isotopic shift.
Table 2: Hypothetical ¹H NMR Data for Taurinamide and Expected Changes for this compound in D₂O
| Compound | Group | Chemical Shift (ppm) | Multiplicity | Integration | Expected in this compound |
| Taurinamide | -CH₂-SO₂NH₂ | ~3.41 | t | 2H | Absent |
| Taurinamide | -CH₂-NH₂ | ~3.25 | t | 2H | Absent |
| Taurinamide | -NH₂ | Variable | s (broad) | 2H | Absent (exchanged) |
| Taurinamide | -SO₂NH₂ | Variable | s (broad) | 2H | Absent (exchanged) |
Note: The chemical shifts are estimates based on the known spectrum of taurine and related compounds and can vary depending on the solvent and pH. bmrb.ioresearchgate.netchemicalbook.comresearchgate.nethmdb.ca
Mass Spectrometry (MS) for Isotopic Purity Determination and Isotope Distribution Analysis
Mass spectrometry stands as a cornerstone technique for verifying the isotopic purity of deuterated compounds like this compound. nih.gov The primary goal is to quantify the percentage of the desired deuterated molecule (the D4 isotopologue) relative to molecules with fewer deuterium atoms (D0, D1, D2, D3) or any over-labeled species. nih.govrsc.org High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like electrospray ionization (ESI), is exceptionally well-suited for this purpose due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopologues. nih.govrsc.org
The process involves analyzing the sample to obtain a mass spectrum that displays the isotopic cluster of the molecule. almacgroup.com For this compound, instead of a single peak, a distribution of peaks corresponding to the different isotopologues is observed. The isotopic purity is calculated based on the relative abundance of the ion signals for each isotopolog. nih.gov For instance, the percentage of the D4 species is determined by comparing its peak area or intensity to the sum of the areas of all related isotopic peaks (D0 through D4). rsc.orgalmacgroup.com
Modern analytical strategies employ liquid chromatography coupled with ESI-HRMS (LC-ESI-HR-MS) to first separate the target compound from any impurities and then generate a high-resolution spectrum. rsc.orgrsc.org Software tools can then be used to extract the ion chromatograms for each expected isotopologue and calculate their respective contributions, allowing for a precise determination of isotopic enrichment. almacgroup.comnih.gov This method offers high sensitivity, requires minimal sample, and provides results that are in good agreement with certified purity values. nih.govresearchgate.net
The theoretical isotope distribution can be calculated based on the natural abundance of isotopes (like ¹³C and ³⁴S) for the non-deuterated part of the molecule and the specified deuterium incorporation. Comparing the experimentally observed distribution to the theoretical one confirms the compound's identity and isotopic enrichment. github.iosisweb.com
Table 1: Example Isotope Distribution Analysis for this compound This table illustrates a hypothetical mass spectrometry analysis for a batch of this compound. The data shows the relative abundance of each isotopologue, from the non-deuterated (D0) to the fully deuterated (D4) form.
| Isotopologue | Description | Theoretical m/z [M+H]⁺ | Observed Relative Abundance (%) | Isotopic Contribution |
| D0 | Non-deuterated Taurinamide | 125.04 | 0.1 | Undesired |
| D1 | Partially deuterated (1 D) | 126.05 | 0.3 | Impurity |
| D2 | Partially deuterated (2 D) | 127.05 | 0.5 | Impurity |
| D3 | Partially deuterated (3 D) | 128.06 | 1.1 | Impurity |
| D4 | Fully deuterated (4 D) | 129.07 | 98.0 | Desired Compound |
Note: The isotopic purity of this hypothetical batch would be reported as 98%. The m/z values are illustrative and depend on the exact molecular formula and charge state.
Chromatographic Resolution of Deuterated and Non-Deuterated Species (Chromatographic Deuterium Effect)
During chromatographic analysis, particularly with high-efficiency techniques like HPLC and GC, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated (protiated) counterparts. chromforum.orgmdpi.com This phenomenon is known as the chromatographic isotope effect or deuterium effect. mdpi.com For this compound, this means it might elute at a slightly different time than unlabeled Taurinamide when analyzed under the same chromatographic conditions.
The underlying cause of this effect relates to the fundamental physical properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is slightly shorter and stronger, and has a lower vibrational frequency than the C-H bond. cchmc.org These differences, though minor, can alter the molecule's interactions with the stationary phase of the chromatography column. chromforum.orgcchmc.org In reversed-phase liquid chromatography (RPLC), which is commonly used for polar compounds like taurinamide derivatives, the deuterated analogue often elutes slightly earlier than the non-deuterated one. cchmc.org This is because the C-D bond is less polarizable, leading to weaker van der Waals interactions with the nonpolar stationary phase. cchmc.org
The magnitude of the retention time shift depends on several factors, including:
The number of deuterium atoms: Generally, a greater number of deuterium atoms leads to a more pronounced separation. researchgate.net
The position of deuteration: The location of the deuterium atoms within the molecule can influence the effect. nih.gov
Chromatographic conditions: The type of stationary phase, mobile phase composition, and temperature all play a role in the resolution of isotopologues. cchmc.orgnih.gov
While often small, this effect is significant in high-precision analytical work. It underscores the importance of using a deuterated internal standard that is chromatographically resolved from potential interferences but behaves predictably relative to the analyte.
Table 2: Illustrative Chromatographic Deuterium Effect This table provides a representative example of retention time differences observed between deuterated and non-deuterated compounds in chromatography.
| Compound Pair | Chromatographic System | Retention Time (Non-Deuterated) | Retention Time (Deuterated) | Elution Order |
| Chlorobenzene / Chlorobenzene-d5 | GC-MS | 8.588 min | 8.553 min | Deuterated first. chromforum.org |
| 1,2-Dichloroethane / 1,2-Dichloroethane-d4 | GC-MS | 4.534 min | 4.448 min | Deuterated first. chromforum.org |
| Benzene / Benzene-d6 | RPLC (C18) | Varies | Varies | Deuterated first. cchmc.org |
| Toluene / Toluene-d8 | RPLC (C18) | Varies | Varies | Deuterated first. cchmc.org |
Advanced Analytical Applications of Taurinamide D4
Role as an Internal Standard in Quantitative Mass Spectrometry for Taurine (B1682933) and its Metabolites
Taurinamide-D4, a deuterated analog of taurine, serves as a crucial internal standard for the precise quantification of taurine and its related metabolites in biological samples through mass spectrometry. veeprho.com Stable isotope-labeled compounds like this compound are ideal internal standards because their chemical behavior is nearly identical to their unlabeled counterparts, yet they are distinguishable by their higher mass. acanthusresearch.com This characteristic is fundamental to improving the accuracy and reliability of quantitative analyses, particularly in complex biological matrices where other compounds can interfere with the measurement. clearsynth.com The use of such standards helps to normalize variations that can occur during sample preparation, injection, chromatography, and detection. cerilliant.com
Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis. nih.gov The core principle of SID-MS involves adding a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to a sample. ontosight.ai This labeled compound, often called an internal standard, mixes with the naturally occurring (unlabeled) analyte in the sample. ontosight.ai
Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave the same way during sample extraction, purification, and analysis. acanthusresearch.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. epa.gov Mass spectrometry is then used to measure the ratio of the unlabeled analyte to the labeled internal standard. ontosight.ai Since the amount of the added internal standard is known, this ratio allows for the accurate calculation of the original concentration of the analyte in the sample, effectively correcting for any analytical variations. epa.gov This method is considered a gold standard for quantitative analysis due to its ability to minimize errors and provide highly reliable results. nih.govnih.gov
Key Advantages of SID-MS:
High Accuracy and Precision: Corrects for sample loss and matrix effects. epa.gov
High Specificity: The mass spectrometer can selectively detect the analyte and the internal standard, even in complex mixtures. nih.gov
Robustness: The method is less susceptible to variations in experimental conditions. scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Taurine Derivatives
Developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of taurine and its derivatives using a deuterated internal standard like this compound. frontiersin.orgmdpi.com LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov
A critical step in method development is the optimization of the chromatographic separation. For polar compounds like taurine, which have limited retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective approach. mdpi.comresearchgate.net HILIC provides better retention for polar analytes, leading to improved separation from other components in the sample matrix. mdpi.com
The mass spectrometry parameters must also be carefully optimized. This includes selecting the appropriate ionization mode (positive or negative) and identifying the most intense and specific precursor-to-product ion transitions for both the analyte (taurine) and the internal standard (this compound) in a process called Multiple Reaction Monitoring (MRM). mdpi.comlcms.cz The use of a deuterated internal standard like this compound, which has a different mass-to-charge ratio (m/z) than taurine, allows the instrument to distinguish between the two, ensuring accurate quantification. mdpi.com For instance, in one method, the m/z transition for taurine was 126.04 → 44.0, while for this compound it was 130.0 → 48.0. mdpi.com
Validation of the developed LC-MS/MS method is performed according to established guidelines to ensure its reliability. nih.gov This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). amazonaws.com
Table 1: Example LC-MS/MS Parameters for Taurine Analysis
| Parameter | Setting |
| Chromatography | |
| Column | HILIC (e.g., Acquity BEH HILIC) mdpi.com |
| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer (e.g., with formic acid) mdpi.com |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
| Taurine Transition | m/z 126.04 → 44.0 mdpi.com |
| This compound (IS) Transition | m/z 130.0 → 48.0 mdpi.com |
| Validation | |
| Linearity (r²) | >0.99 amazonaws.com |
| Accuracy | Within ±15% of nominal concentration |
| Precision (%CV) | <15% |
Utilization in Stable Isotope Tracing and Metabolic Flux Analysis
Principles of Stable Isotope Tracing for Metabolic Pathway Elucidation
The fundamental principle of stable isotope tracing is to supply a biological system with a substrate (a "tracer") that has been enriched with a heavy, non-radioactive isotope. researchgate.net Common stable isotopes used in metabolic research include ¹³C, ¹⁵N, and ²H (deuterium). mdpi.com As the cells metabolize this labeled substrate, the isotope becomes incorporated into various downstream metabolites. nih.govresearchgate.net
By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to analyze the mass and structure of these metabolites, scientists can determine the extent and pattern of isotope labeling. mdpi.comdoi.org This information reveals which metabolic pathways were active and how the initial substrate was transformed. nih.govresearchgate.net For example, if cells are given glucose labeled with ¹³C, the appearance of ¹³C in amino acids or lipids indicates that these molecules were synthesized using carbon atoms from that glucose. mdpi.com The specific positions of the labeled atoms within the product molecules can provide even more detailed information about the sequence of reactions that occurred. mdpi.com
This technique is invaluable for understanding how metabolic pathways are altered in different conditions, such as in diseases like cancer or in response to drug treatments. mdpi.commdpi.com
Tracing of this compound in In Vitro Cellular Systems for Metabolic Fate Determination
In vitro cellular systems, such as cultured cells, provide a controlled environment to study metabolic processes. google.com this compound can be used as a tracer to investigate the metabolic fate of taurine within these systems. When this compound is introduced into the cell culture medium, it is taken up by the cells. nih.gov Inside the cell, it can participate in the same biochemical reactions as endogenous taurine.
Researchers can then track the deuterium (B1214612) label as it is incorporated into various downstream metabolites. For instance, taurine is known to be involved in conjugation with bile acids and the formation of other metabolic products. e-enm.org By extracting metabolites from the cells at different time points and analyzing them with mass spectrometry, it's possible to identify which molecules contain the deuterium label from the original this compound. oup.com
This allows for the elucidation of taurine's metabolic pathways and can reveal how these pathways are affected by different experimental conditions. physiology.org For example, studies have investigated how taurine synthesis and metabolism are altered in response to stressors like hyperosmotic exposure in cultured astrocytes. physiology.org Such experiments can also help determine the rates of taurine synthesis, degradation, and transport. nih.govphysiology.org
Table 2: Potential Applications of Tracing this compound in Cell Culture
| Research Question | Experimental Approach | Expected Outcome |
| Determine the rate of taurine uptake | Incubate cells with this compound and measure its intracellular concentration over time. | Quantification of taurine transport kinetics. nih.gov |
| Identify metabolites of taurine | Analyze cell extracts for deuterium-labeled compounds after incubation with this compound. | Identification of novel and known taurine metabolites. e-enm.orgoup.com |
| Investigate the effect of a drug on taurine metabolism | Treat cells with a compound of interest in the presence of this compound and compare the labeling patterns to untreated cells. | Understanding the mechanism of action of the drug on taurine-related pathways. |
Metabolic Flux Analysis (MFA) in Preclinical Models using Deuterium Labeling
Metabolic Flux Analysis (MFA) is a sophisticated analytical method used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.orgnih.gov It goes beyond simple tracing by using mathematical models to calculate the flow of metabolites through various pathways. d-nb.info While stable isotope tracing shows which pathways are active, MFA provides quantitative data on how active they are. nih.gov
In preclinical models, such as animal studies, deuterium-labeled compounds can be used as tracers for MFA. wikipedia.org For example, administering a deuterium-labeled substrate allows researchers to measure the rate of synthesis of important macromolecules like fatty acids, proteins, and DNA. mdpi.com The rate of incorporation of the deuterium label into these molecules is directly related to their synthesis rate.
MFA involves several key steps:
Isotope Labeling Experiment: A stable isotope-labeled tracer is administered to the preclinical model. nih.govresearchgate.net
Sample Collection and Analysis: Tissues and biological fluids are collected, and the isotopic enrichment in key metabolites is measured using mass spectrometry. nih.gov
Computational Modeling: The labeling data is fed into a computational model of the relevant metabolic network. d-nb.info This model consists of a set of biochemical reactions and their stoichiometry.
Flux Calculation: The model is used to calculate the set of metabolic fluxes that best explains the observed labeling patterns. nih.gov
This powerful technique has been used to study metabolic changes in various disease models and to identify potential therapeutic targets. wikipedia.orgd-nb.info The use of multiple, complementary tracers in parallel experiments can further enhance the precision and accuracy of the determined fluxes. nih.govresearchgate.net
Non-Targeted Isotope Labeling Analysis
Non-targeted isotope labeling analysis is a powerful strategy in metabolomics and other analytical fields used to obtain a comprehensive snapshot of all detectable metabolites in a biological sample. frontiersin.orgthermofisher.com Unlike targeted analysis, which focuses on quantifying a predefined list of compounds, the non-targeted approach aims to detect and relatively quantify as many molecules as possible to discover novel biomarkers or metabolic pathways. frontlinegenomics.comnih.gov The incorporation of stable isotope labels is a key element of this technique, as it aids in distinguishing true biological metabolites from background noise and chemical artifacts. mdpi.com This data-driven approach can function as a hypothesis generator by identifying previously overlooked metabolic features. frontiersin.org
In this analytical framework, deuterated compounds such as this compound serve as ideal internal standards. fda.gov An internal standard is a chemical substance added in a constant amount to all samples, including calibration standards and experimental samples, before analysis. msacl.org Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis by mass spectrometry (MS). fda.gov this compound, being a stable isotope-labeled analog of the endogenous compound Taurinamide, shares very similar physicochemical properties, ensuring it behaves almost identically during the analytical process. fda.gov This similarity is crucial for accurately tracking and normalizing the corresponding unlabeled analyte.
The primary analytical technique coupled with this approach is high-resolution mass spectrometry (HRMS), often preceded by a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). frontlinegenomics.comnih.gov HRMS allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, which is essential for determining the elemental composition of unknown compounds. mdpi.com
Detailed Research Findings
In a non-targeted workflow, the data generated is a complex matrix of thousands of features, each defined by its m/z value, retention time, and signal intensity. The consistent and predictable signal of this compound provides a crucial reference point within this vast dataset. Research findings indicate that the use of a stable isotope-labeled internal standard significantly enhances the reliability and quality of non-targeted metabolomic data. lcms.cz
The presence of this compound allows for:
Retention Time Alignment: Chromatographic drift, where retention times shift slightly between runs, is a common issue. The stable retention time of this compound across all samples provides an anchor to computationally align the data, ensuring that the same molecule is being compared from one sample to the next.
Mass Accuracy Verification: High-resolution mass spectrometers are calibrated to provide highly accurate mass measurements. The known, precise mass of this compound can be monitored in every sample to verify that the instrument's mass accuracy is maintained throughout the analytical batch.
Signal Normalization: Variations in sample preparation or instrument response can cause fluctuations in signal intensity. By calculating the ratio of the intensity of an endogenous metabolite to the constant intensity of this compound, these variations can be corrected, leading to more accurate relative quantification. lcms.cz
Confirmation of Related Metabolites: The metabolic fate of Taurinamide can be explored in a non-targeted fashion. By observing other deuterated species in the sample that could arise from the metabolic transformation of this compound, novel metabolic pathways can be uncovered.
The following table summarizes the key properties of Taurinamide and its deuterated analog, this compound, which are fundamental to its application in mass spectrometry. The mass difference is distinct and easily resolved by HRMS.
Table 1: Molecular Properties of Taurinamide and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Taurinamide | C₂H₈N₂O₂S | 124.0306 |
Table 2: Example Data from a Non-Targeted LC-HRMS Analysis
| Feature | Observed m/z | Retention Time (min) | Signal Intensity (Sample 1) | Signal Intensity (Sample 2) |
|---|---|---|---|---|
| This compound (Internal Standard) | 129.0631 [M+H]⁺ | 1.52 | 5.12e6 | 5.09e6 |
| Unknown Metabolite A | 176.0742 [M+H]⁺ | 3.45 | 1.23e5 | 1.89e5 |
| Unknown Metabolite B | 347.2411 [M+H]⁺ | 5.81 | 8.45e4 | 4.12e4 |
By normalizing the signal intensities of the unknown metabolites and Taurinamide to the intensity of this compound, researchers can more confidently determine their relative changes between samples, stripping away variability introduced by the analytical process itself. This demonstrates that even in a discovery-oriented, non-targeted analysis, the inclusion of a specific, well-characterized isotopically labeled compound like this compound is indispensable for generating high-quality, reliable, and interpretable scientific data. frontiersin.org
Mechanistic Research Via Kinetic Isotope Effects with Taurinamide D4
Application of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) to Elucidate Reaction Mechanisms
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a common practice in mechanistic studies. wikipedia.orglibretexts.org The significant mass difference between hydrogen and deuterium (approximately double) can lead to pronounced and measurable kinetic isotope effects. libretexts.org This is because the vibrational frequency of a chemical bond is dependent on the mass of the atoms involved; a bond to deuterium has a lower vibrational frequency and a lower zero-point energy than the corresponding bond to hydrogen. princeton.edu Consequently, breaking a C-D bond typically requires more energy than breaking a C-H bond, leading to a slower reaction rate. This phenomenon is the basis for the deuterium kinetic isotope effect and is a valuable probe for investigating reaction mechanisms. libretexts.orglibretexts.org
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.orgontosight.ai For reactions involving the cleavage of a carbon-hydrogen bond, substituting the hydrogen with deuterium will result in a slower reaction rate, expressed as a kH/kD ratio greater than 1. The magnitude of the PKIE can provide insight into the geometry of the transition state. ontosight.ai A large PKIE (typically in the range of 2 to 7) suggests a linear transfer of the hydrogen atom in a symmetrical transition state, where the bond to hydrogen is significantly broken. libretexts.orgontosight.ai Conversely, a smaller PKIE may indicate a non-linear transfer or a transition state that is either very reactant-like or very product-like. ontosight.ai The study of PKIEs has been instrumental in understanding a variety of reactions, including enzyme-catalyzed processes where it can help differentiate between mechanisms like hydride and proton transfer. ontosight.aiacs.org
Table 1: Representative Primary Kinetic Isotope Effects in Various Reactions
| Reaction Type | Substrate(s) | kH/kD | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Bromination of Acetone | Acetone/Deuterated Acetone | 7 | C-H bond breaking is the rate-determining step. | libretexts.org |
| Anilinolysis | O-aryl methyl phosphonochloridothioates | 1.03–1.30 | Concerted process with frontside nucleophilic attack. | rsc.org |
| Enzyme-Catalyzed Hydride Transfer | Glycerol-3-phosphate dehydrogenase and NADL | 1.5 - 3.1 | Probing the role of hydride tunneling. | acs.org |
| Enzyme-Catalyzed Decarboxylation | Orotidine 5′-monophosphate decarboxylase | Varies | Characterizing proton transfer in the active site. | nih.gov |
Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed during the reaction. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs but are still incredibly useful for elucidating mechanistic details. wikipedia.org SKIEs are classified based on the location of the isotopic substitution relative to the reaction center. For instance, an α-secondary KIE involves isotopic substitution at the carbon atom undergoing a change in hybridization.
A change in hybridization from sp³ (tetrahedral) to sp² (trigonal planar) during a reaction typically results in a normal SKIE (kH/kD > 1, often around 1.1-1.2). princeton.eduepfl.ch This is because the out-of-plane bending vibrations of the C-H bond are less restricted in the sp²-hybridized transition state compared to the sp³-hybridized reactant. Conversely, a change from sp² to sp³ hybridization leads to an inverse SKIE (kH/kD < 1, often around 0.8-0.9) due to increased steric crowding in the transition state. princeton.eduepfl.ch These principles have been widely applied to distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org
Table 2: Examples of Secondary Kinetic Isotope Effects and Their Interpretations
| Reaction Type | Isotopic Position | kH/kD | Mechanistic Implication | Reference |
|---|---|---|---|---|
| SN2 Reaction | α-carbon | ~1.0 or < 1 | Indicates a bimolecular transition state. | wikipedia.org |
| SN1 Reaction | α-carbon | > 1 (up to ~1.22) | Suggests a carbocation intermediate. | wikipedia.org |
| Anilinolysis | Deuterated anilines | 0.367–0.567 | Stepwise process with backside nucleophilic attack. | rsc.org |
| β-Lactamase Catalysis | β-secondary position | Inverse | Tetrahedral transition state for acyl-transfer. | nih.gov |
When a reaction is carried out in a deuterated solvent, such as deuterium oxide (D₂O), instead of a protic solvent like water (H₂O), any observed change in the reaction rate is termed a solvent kinetic isotope effect (SKIE). libretexts.org SKIEs can arise from several factors, including the involvement of the solvent as a reactant in a primary KIE, rapid hydrogen exchange between the substrate and the solvent, or changes in solvation and hydrogen bonding in the transition state. libretexts.orgnih.gov
Interpreting SKIEs requires considering both primary and secondary effects. nih.gov If a proton from the solvent is transferred in the rate-determining step, a primary SKIE will be observed. However, even if the solvent is not a direct participant in bond-breaking, changes in hydrogen bonding to the reactants and the transition state can lead to secondary effects. nih.gov For example, a reaction that proceeds through a more polar, and thus more strongly solvated, transition state may exhibit a significant SKIE. The use of SKIEs is particularly advantageous as it often circumvents the need for complex synthesis of isotopically labeled substrates. nih.gov
Secondary Kinetic Isotope Effects
Probing Amide Hydrolysis and Biotransformation Pathways
The amide bond is a fundamental functional group in a vast array of xenobiotic compounds. Understanding its stability and the mechanisms of its cleavage is critical in fields such as pharmacology and environmental science. The biotransformation of amide-containing compounds can proceed through various pathways, including amide hydrolysis and N-dealkylation. nih.gov The specific pathway taken is often influenced by the structure of the amide. nih.gov For instance, primary amides tend to hydrolyze readily, while the hydrolysis of secondary amides is more sensitive to steric hindrance. Tertiary amides often undergo N-dealkylation. nih.gov
The use of Taurinamide-D4, where hydrogens on the carbon atoms adjacent to the amide group are replaced with deuterium, can provide significant insights into the mechanism of its hydrolysis and biotransformation. By measuring the kinetic isotope effect, researchers can determine whether the C-H bonds at the α- or β-positions are involved in the rate-limiting step of a particular transformation. For example, a significant KIE upon deuteration at the α-carbon would suggest that a process involving this position, such as oxidation, might be rate-limiting, rather than direct hydrolytic cleavage of the amide bond.
Insights into Enzymatic Catalysis and Rate-Limiting Steps
Enzymes are highly efficient catalysts that accelerate biochemical reactions, often by many orders of magnitude. Identifying the rate-limiting step of an enzyme-catalyzed reaction is crucial for understanding its mechanism and for the design of effective inhibitors. nih.gov Kinetic isotope effects are a powerful tool for this purpose. nih.govmdpi.com If a significant KIE is observed upon isotopic substitution, it strongly suggests that the bond to the isotope is being broken or formed in the slowest step of the reaction.
In the context of an enzyme that metabolizes Taurinamide, the use of this compound could help to pinpoint the rate-limiting step. For example, if the enzyme catalyzes the hydrolysis of the amide bond, and a secondary KIE is observed with this compound, this could provide information about the conformation of the substrate in the enzyme's active site during the transition state of the hydrolytic attack. nih.gov Furthermore, combining substrate and solvent isotope effects can offer a more detailed picture of the catalytic mechanism, including the roles of proton transfers and conformational changes. nih.govnih.gov For instance, a significant solvent isotope effect might indicate that proton transfer from water or an active site residue is a key part of the rate-limiting step. nih.gov Computational modeling, in conjunction with experimental KIE data, can further refine the proposed transition state structure. researchgate.netwgtn.ac.nz
Preclinical Research Model Applications of Taurinamide D4
In Vitro Cellular and Subcellular Studies
In vitro studies are fundamental to understanding a compound's interaction with biological systems at the cellular level. Such studies for a novel compound like Taurinamide-D4 would be crucial in elucidating its basic biological properties.
Investigation of Cellular Uptake, Transport, and Efflux Mechanisms
Studying the cellular uptake, transport, and efflux of this compound would reveal how it enters and exits cells. This information is critical for understanding its bioavailability at the cellular level and potential mechanisms of action. Research in this area for taurine (B1682933) derivatives has shown involvement of various endocytosis pathways. For instance, a taurine-modified D-peptide was found to be taken up by cells via macropinocytosis and dynamin-dependent endocytosis. nih.gov
Table 1: Hypothetical Cellular Uptake Mechanisms of this compound
| Transport Mechanism | Cell Type | Key Proteins Involved |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Subcellular Localization and Compartmentation Studies
Determining where this compound localizes within a cell (e.g., mitochondria, nucleus, cytoplasm) is key to identifying its potential intracellular targets and biological functions. Techniques like fluorescence microscopy with a labeled version of the compound would be instrumental. For example, studies on other compounds have successfully identified their primary location within subcellular fractions, such as the plasma membrane. nih.gov
Biotransformation and Metabolite Identification in Cellular Assays
Investigating the biotransformation of this compound in cellular assays helps in identifying its metabolites. pharmaron.comdrugdiscoverytrends.com This is crucial as the metabolites could be more or less active, or have different biological effects than the parent compound. admescope.com Understanding these transformations is a key aspect of preclinical drug development. nuvisan.comacs.org
Table 2: Potential Metabolites of this compound in Cellular Assays
| Metabolite | Biotransformation Reaction | Cellular Model |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo studies bridge the gap between in vitro and in vivo research by using intact tissues or organs outside of the living organism. google.com These models can provide insights into a compound's effects and metabolism in a more complex biological environment. nih.govbiorxiv.org
Analysis of Metabolic Activity in Isolated Organ Systems
Perfusion of isolated organs (e.g., liver, kidney) with this compound would allow for the detailed analysis of its metabolism in a specific organ. This can reveal organ-specific metabolic pathways and the formation of unique metabolites. Taurinamide derivatives have been noted for their metabolic type of action. nih.gov
Tissue-Specific Distribution and Turnover Rates
Examining the distribution and turnover of this compound in various tissues ex vivo would provide data on its accumulation and clearance rates in different parts of the body. This information is vital for understanding its pharmacokinetic profile.
Table 3: Hypothetical Tissue Distribution of this compound in Ex Vivo Models
| Tissue/Organ | Concentration (unit) | Turnover Rate (t½) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
In Vivo Animal Model Research
In vivo animal models are indispensable for evaluating the therapeutic potential and safety of new chemical entities before they can be considered for human trials. ugd.edu.mk These models allow for the comprehensive study of a compound's behavior within a living system, encompassing its absorption, distribution, metabolism, and excretion (ADME). umich.eduporsolt.com The use of deuterated compounds, such as this compound, offers specific advantages in these preclinical investigations, primarily by leveraging the deuterium (B1214612) kinetic isotope effect (KIE) to modulate metabolic pathways. gabarx.comjuniperpublishers.com
Preclinical Pharmacokinetic (PK) Investigations of Deuterated Compounds
The initial phases of a drug's journey in the body, absorption and distribution, are critical determinants of its efficacy. veteriankey.commerckvetmanual.com Absorption is the process by which a drug moves from the site of administration into the bloodstream, while distribution describes its subsequent movement into various tissues and organs. veteriankey.commerckvetmanual.com While the difference in lipophilicity between hydrogen and deuterium is generally considered negligible, the presence of multiple deuterium atoms in a molecule can sometimes lead to slower absorption. nih.gov For instance, a study on d9-caffeine in rats showed a more gradual absorption compared to its non-deuterated counterpart. nih.gov
The distribution of a compound throughout the body is influenced by factors such as blood flow, tissue binding, and its ability to cross biological membranes like the blood-brain barrier. nih.govmerckvetmanual.com Deuteration can sometimes alter these distribution patterns. In a study with d9-methadone in mice, deuteration led to a lower brain-to-plasma ratio, suggesting that the modification decreased the drug's ability to cross the blood-brain barrier. nih.gov The specific distribution within tissues is also a key area of investigation. In studies with 14C-enzalutamide in rats, the highest concentrations of radioactivity were found in the liver, fat, and adrenal glands, excluding the gastrointestinal tract. nih.gov The use of isotopically labeled compounds like this compound allows for such detailed tracking of tissue distribution. nih.gov
Table 1: General Effects of Deuteration on Pharmacokinetic Parameters in Animal Models
| Parameter | General Effect of Deuteration | Example Compound (Animal Model) | Citation |
| Absorption | Can be slower with multiple deuterium substitutions. | d9-caffeine (Rats) | nih.gov |
| Distribution | May be altered; can decrease blood-brain barrier penetration. | d9-methadone (Mice) | nih.gov |
| Metabolism | Often slowed due to the kinetic isotope effect. | CTP-656 (Rats, Dogs) | |
| Excretion | Can be reduced, leading to a longer half-life. | CTP-518 (Monkeys) |
This table presents generalized findings from research on various deuterated compounds and may not be directly representative of this compound.
A significant advantage of using deuterated compounds in preclinical research is the ability to enhance metabolic stability. juniperpublishers.comfrontiersin.org The substitution of hydrogen with deuterium at a site of metabolic activity can slow down the rate of enzymatic breakdown, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comnih.gov This is particularly relevant for metabolic reactions mediated by cytochrome P450 (CYP) enzymes, which are often the rate-limiting step in a drug's clearance. cdnsciencepub.com By slowing metabolism, deuteration can lead to a longer half-life and increased systemic exposure of the parent compound. nih.gov
Interspecies differences in metabolism are a critical consideration in preclinical research. nih.govnih.gov A compound may be metabolized differently in rats, dogs, and monkeys, which can impact the extrapolation of animal data to humans. nih.govnih.gov For example, a study of GMDTC in liver microsomes from various species, including human, monkey, dog, rat, and mouse, found that while hydrolysis was the primary metabolic pathway across all species, the specific rates could differ. nih.gov Similarly, deuterated versions of ivacaftor (B1684365) showed different pharmacokinetic profiles in rats versus dogs. tandfonline.com
Table 2: Examples of Altered Metabolism in Deuterated Compounds in Animal Models
| Compound | Animal Model | Key Metabolic Finding | Citation |
| d3-Enzalutamide | Rats | The major metabolic pathway was retarded due to the stable C-D bonds. | nih.gov |
| CTP-656 | Rats, Dogs | Deuterium substitution significantly slowed the metabolic rate, primarily reactions catalyzed by CYP3A4 and CYP3A5. | |
| d9-methadone | Mice | Deuteration led to a significant reduction in clearance. | nih.gov |
| GMDTC | Rats, Dogs, Monkeys, Mice | Exhibited rapid hepatic metabolism with no significant interspecies differences in the primary pathway (hydrolysis). | nih.gov |
This table provides examples from research on various deuterated compounds and is intended for illustrative purposes.
The final stage of a drug's journey through the body is excretion, the process by which the compound and its metabolites are removed. merckvetmanual.com The primary routes of excretion are through the urine (renal excretion) and feces (biliary excretion). merckvetmanual.comnih.gov Preclinical studies in animal models are essential for determining the primary routes and rates of excretion for a new compound. fda.goviu.edu
Animal studies investigating excretion typically involve collecting urine and feces over a period of time after administration of a labeled compound (e.g., with Carbon-14). nih.gov For example, in a study with 14C-enzalutamide in rats, urinary and fecal excretion accounted for 44.20% and 49.80% of the administered radioactivity, respectively. nih.gov In dogs, these proportions were different, with 62.00% excreted in urine and 22.30% in feces, highlighting species differences in excretion pathways. nih.gov Studies on formaldehyde (B43269) in rats showed that after 12 hours, 68-71% of the labeled compound was excreted as carbon dioxide in the breath. nih.gov
Metabolic Stability and Biotransformation Pathways in Animal Models
Pharmacodynamic (PD) Studies at the Molecular and Cellular Level in Animal Models
Pharmacodynamics (PD) focuses on the effects of a drug on the body, including its mechanism of action at the molecular and cellular level. frontiersin.org While the primary impact of deuteration is on pharmacokinetics, these changes can subsequently influence a compound's pharmacodynamic profile. frontiersin.org By increasing a drug's half-life and exposure, deuteration can lead to a more sustained or potent effect at the target receptor or enzyme. juniperpublishers.comfrontiersin.org
In animal models, PD studies often involve measuring a specific biological response to the drug. For example, a study on a deuterated PLK1 inhibitor, PR00012, in tumor-bearing mice showed that it more significantly reduced the levels of its target, phosphorylated TCTP, compared to its non-deuterated counterpart. frontiersin.org This suggests a potentially enhanced pharmacodynamic effect. However, it is important to note that the intrinsic activity of the deuterated compound at its target is generally expected to be the same as the non-deuterated version. juniperpublishers.com The observed differences in in vivo efficacy are often a direct result of the improved pharmacokinetic properties. frontiersin.org
Neurochemical Research utilizing Deuterated Tracers in Animal Brain Models
Deuterated compounds serve as valuable tools in neurochemical research, particularly as tracers for imaging techniques like positron emission tomography (PET) and magnetic resonance spectroscopy (MRS). ismrm.orgfrontiersin.orgoup.com These tracers allow for the non-invasive study of metabolic processes and neurotransmitter systems within the living brain. ismrm.orgescholarship.org
In the context of PET imaging, a radioactive isotope is attached to a molecule, and its distribution in the brain is monitored. Deuteration can be used to improve the metabolic stability of these PET tracers, preventing their rapid breakdown and allowing for clearer imaging of the intended target. nih.gov For example, [11C]deuterium-L-deprenyl ([11C]DED) is a deuterated tracer used to image the enzyme MAO-B, which is elevated in reactive astrocytes during neuroinflammation. frontiersin.org Similarly, deuterated analogs of other tracers have been developed to enhance their properties for imaging tau pathology in Alzheimer's disease. nih.gov
Deuterium metabolic imaging (DMI), a technique based on MRS, utilizes the administration of deuterium-labeled substrates, such as deuterated glucose, to track metabolic pathways in the brain. ismrm.orgoup.com This method can differentiate between various metabolites like glutamate, glutamine, and GABA, providing detailed insights into brain energy metabolism and neurotransmitter synthesis. ismrm.org Animal models are crucial for the development and validation of these deuterated tracers before their application in human studies. ismrm.orgescholarship.org
Integration of Taurinamide D4 with Advanced Research Technologies
Coupling with Proteomics and Metabolomics for Systems Biology Research
The integration of Taurinamide-D4 into proteomics and metabolomics workflows provides a dynamic and quantitative layer to systems biology research. scientificarchives.comnih.gov Systems biology aims to understand the complex interactions between various biological components, such as genes, proteins, and metabolites, by integrating multiple data sources. nih.gov
In metabolomics , this compound acts as an ideal internal standard for mass spectrometry-based analyses. symeres.comscispace.com The known concentration of the deuterated standard allows for precise quantification of its unlabeled counterpart, taurine (B1682933), and other related metabolites in biological samples. medchemexpress.com This is crucial for obtaining accurate metabolic profiles and understanding how metabolic pathways are perturbed under different physiological or pathological conditions. The use of stable isotope-labeled compounds like this compound helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. acs.org
In the realm of proteomics , while the direct interaction is less pronounced, the metabolic data obtained using this compound can be correlated with changes in protein expression. scientificarchives.com For instance, alterations in taurine metabolism, as tracked by the deuterated tracer, might be linked to the upregulation or downregulation of specific enzymes or transport proteins identified through proteomic analysis. This multi-omics approach enables researchers to build more comprehensive models of cellular function, connecting changes at the metabolite level with the proteins that govern these processes. nih.govresearchgate.net
The data generated from these integrated 'omics' studies are essential for constructing and validating computational models of metabolic networks, a cornerstone of systems biology . uni-wuerzburg.de By tracing the flow of this compound through various pathways, researchers can elucidate reaction kinetics, and identify key regulatory nodes within the metabolic network. nih.gov
Table 1: Applications of this compound in 'Omics' Technologies
| Technology | Specific Application of this compound | Research Outcome |
| Metabolomics | Internal standard for quantitative mass spectrometry. | Accurate measurement of taurine and related metabolite concentrations. |
| Tracer for metabolic flux analysis. | Elucidation of metabolic pathway dynamics and kinetics. | |
| Proteomics | Correlative analysis with protein expression data. | Linking metabolic changes to the functional proteome. |
| Systems Biology | Data integration for network modeling. | Construction of comprehensive models of cellular processes. |
Application in Advanced Imaging Techniques (e.g., NMR Spectroscopy for in vivo Metabolic Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying metabolism in living systems (in vivo). researchgate.netnih.gov The use of stable isotope-labeled compounds like this compound significantly enhances the capabilities of NMR for metabolic research. nih.govnih.gov
When this compound is introduced into a biological system, its metabolic products will carry the deuterium (B1214612) label. While deuterium itself is not directly observed in standard proton (¹H) NMR, its presence influences the signals of neighboring protons, or it can be detected directly using deuterium (²H) NMR. This allows for the specific tracking of the metabolic fate of taurine in real-time within intact cells, tissues, or even whole organisms. frontiersin.org
Key applications include:
Metabolic Flux Analysis: By monitoring the appearance of the deuterium label in downstream metabolites over time, researchers can quantify the rates of metabolic pathways involving taurine. nih.gov This provides a dynamic view of metabolism that is not achievable with static concentration measurements alone.
Compartmentation Studies: In vivo NMR can sometimes distinguish between different metabolic pools within a cell or tissue. By following the distribution of the deuterium label, it may be possible to study the transport and localization of taurine and its metabolites in different subcellular compartments.
Elucidation of Novel Pathways: The unique signature of the deuterium label can help in the identification of previously unknown metabolites of taurine. nih.gov
The combination of this compound with advanced NMR techniques, such as high-resolution magic angle spinning (HR-MAS) NMR, provides high-resolution metabolic data from small biological samples with minimal preparation. frontiersin.org This approach has been instrumental in studying the metabolism of various organisms and cell types.
Table 2: this compound in Advanced Imaging
| Imaging Technique | Role of this compound | Information Gained |
| Proton (¹H) NMR | Indirectly influences spectra of neighboring protons. | Tracking metabolic fate and identifying labeled products. |
| Deuterium (²H) NMR | Direct detection of the deuterium label. | Specific and quantitative analysis of labeled compounds. |
| In vivo NMR/MRS | Non-invasive tracer for metabolic studies. | Real-time monitoring of taurine metabolism in living systems. |
Computational Modeling and Simulation Informed by Deuterium-Labeled Data
Data generated from experiments using this compound provides crucial input for the development and refinement of computational models and simulations of biological systems. tu-dresden.de These models are essential for understanding the complex, dynamic behavior of metabolic networks that cannot be fully appreciated through experimental data alone.
Hydrogen-deuterium exchange (HDX) data, in a broader sense, has been instrumental in guiding the structural modeling of molecules and their complexes. researchgate.netnih.gov In the context of this compound, the experimental data on its metabolism serves a similar purpose for metabolic models.
How deuterium-labeled data informs computational models:
Model Parameterization: Kinetic data obtained from tracer studies with this compound, such as reaction rates and flux distributions, are used to set the parameters of mathematical models of metabolism. This ensures that the model accurately reflects the real biological system.
Model Validation: An independently generated set of experimental data from this compound experiments can be used to test the predictive power of a computational model. If the model's simulations match the experimental results, it increases confidence in the model's accuracy.
Hypothesis Generation: Once a validated model is established, it can be used to perform in silico experiments that would be difficult or impossible to conduct in the lab. For example, the model could predict how the taurine metabolic network would respond to a genetic mutation or the introduction of a drug. These predictions can then guide future experimental work.
The iterative cycle of experimental data acquisition using tracers like this compound, followed by computational modeling and simulation, is a powerful paradigm in modern systems biology. It allows for a deeper, more quantitative understanding of metabolic regulation and function.
Future Directions and Emerging Research Avenues
Exploration of Novel Deuterium (B1214612) Labeling Strategies for Targeted Research
The synthesis of specifically labeled compounds like Taurinamide-D4 is foundational to their use in research. Modern synthetic chemistry has moved beyond traditional methods, which often required harsh conditions, towards more sophisticated and selective strategies. thalesnano.com The interest in new methodologies for isotopic enrichment of organic molecules is continually rising. acs.org
Emerging techniques for deuterium labeling include:
Catalytic Hydrogen Isotope Exchange (HIE) : This is one of the most direct methods for introducing deuterium. acs.org Iridium-catalyzed C-H activation and deuteration has proven effective for secondary and tertiary sulfonamides, allowing for the exchange of hydrogen for deuterium under mild conditions. acs.org Continuous flow systems that generate high-purity deuterium gas from the electrolysis of heavy water (D₂O) offer a streamlined and efficient alternative to conventional methods that use D₂ gas directly. thalesnano.com
Photocatalysis : Single-atom photocatalysis, for example using Pd/TiO₂, enables the deuteration of N-heteroarenes in D₂O at room temperature. researchgate.net This approach avoids the need for expensive isotopic reagents and harsh reaction conditions, offering a more sustainable path to deuterated compounds. researchgate.net
Late-Stage Functionalization : The ability to introduce deuterium into a molecule at a late stage in the synthesis is highly valuable. acs.org This approach, often utilizing C-H activation, avoids the need to carry the isotopic label through a multi-step synthesis. acs.org Techniques based on desulfurization-deuteration have also been established for specific deuterium labeling. acs.org
Specialized Reagent-Based Methods : Researchers have developed novel methods that capitalize on the unique structural features of a molecule. For instance, a method developed for labeling isoaspartic acid with deuterium uses its free α-carboxyl group to form an oxazolone (B7731731) ring, which facilitates the incorporation of a deuteron (B1233211) from a D₂O solvent. chemrxiv.org Such targeted strategies allow for precise labeling that is crucial for specific research questions. chemrxiv.org
These advanced strategies provide the necessary toolkit for the efficient and selective synthesis of this compound, enabling its application in targeted research studies.
Potential as a Research Tool in Drug Discovery and Development (excluding clinical drug development)
In the preclinical stages of drug discovery, deuterated compounds like this compound serve as invaluable research tools. thalesnano.comwiseguyreports.com The substitution of hydrogen with deuterium creates a molecule that is nearly identical in size and shape but with a more stable C-D bond compared to the C-H bond. musechem.comwikipedia.orgunibestpharm.com This property is central to its utility in early-phase research. tandfonline.com
Understanding if and how a potential drug molecule interacts with its intended biological target is a critical step in drug discovery. Deuterated compounds are instrumental in these investigations.
Internal Standards for Mass Spectrometry : One of the most widespread applications of deuterated compounds is their use as internal standards for quantitative analysis by mass spectrometry (MS). thalesnano.com In a research setting, if one were studying the non-deuterated taurinamide, this compound could be added to biological samples at a known concentration. Because it co-elutes with the non-deuterated analyte but is distinguishable by its higher mass, it allows for highly accurate and precise quantification of the parent compound. thalesnano.comwiseguyreports.com This is essential for establishing concentration-effect relationships in various assays.
Probing Reaction Mechanisms : Deuterium labeling is a classic technique for investigating reaction pathways and mechanisms. thalesnano.com By observing how the presence of deuterium at a specific position affects the rate of a biological transformation, researchers can infer the mechanism of action. For example, if deuteration of taurinamide at a site of enzymatic action significantly slows its modification, it provides strong evidence that the cleavage of that C-H bond is a key part of the mechanism. tandfonline.com
Target Engagement Biomarkers : Validating that a compound engages its target in a living system is crucial. nih.gov Pharmacodynamic (PD) models can be used to confirm target engagement and mechanism of action outside of a disease-specific context. For instance, if taurinamide is hypothesized to inhibit a specific enzyme, studies in research models could compare the downstream effects of the deuterated versus non-deuterated compound to confirm the on-target activity. nih.gov
The modification of a molecule's pharmacokinetic profile is a primary goal of deuteration in drug discovery research. The increased strength of the C-D bond compared to the C-H bond can make the deuterated position less susceptible to metabolic breakdown, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgtandfonline.com
Slowing Metabolism : Many drug candidates are metabolized by enzymes such as the cytochrome P450 (CYP450) family, which often involves the cleavage of a C-H bond. cdnsciencepub.comjuniperpublishers.com By replacing a hydrogen atom at a primary site of metabolism with deuterium, the rate of this metabolic process can be significantly reduced. wikipedia.orgtandfonline.com This leads to a lower rate of systemic clearance and a longer biological half-life. juniperpublishers.com For this compound, if the deuterated positions are metabolically active in the parent molecule, one would expect to see improved metabolic stability in research models. juniperpublishers.com
Altering Metabolic Pathways (Metabolic Shunting) : Deuterating a primary metabolic site can sometimes divert metabolism to alternative pathways. cdnsciencepub.comjuniperpublishers.com This "metabolic shunting" can be advantageous if it leads to the formation of fewer undesirable metabolites. juniperpublishers.com Investigating the metabolic fate of this compound compared to its non-deuterated counterpart in liver microsome studies or in animal models would reveal any such shifts in metabolic pathways. juniperpublishers.com
| Pharmacokinetic Parameter | Description | Expected Change with Deuteration (this compound) | Rationale |
|---|---|---|---|
| Metabolic Stability (e.g., in liver microsomes) | The susceptibility of a compound to biotransformation by metabolic enzymes. | Increase | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, slowing the rate of enzyme-mediated bond cleavage (Kinetic Isotope Effect). tandfonline.com |
| Half-life (t½) | The time required for the concentration of the compound in the body to be reduced by one-half. | Increase | Reduced rate of metabolic clearance leads to a longer persistence in the system. |
| Area Under the Curve (AUC) | The total systemic exposure to the compound over time. | Increase | A lower clearance rate means more of the compound remains in circulation over a given period. tandfonline.com |
| Systemic Clearance (CL) | The volume of plasma cleared of the compound per unit time. | Decrease | Direct consequence of a reduced rate of metabolism. juniperpublishers.com |
Elucidation of Target Engagement and Mechanism of Action in Research Models
Applications in Investigating Disease Pathogenesis (excluding human disease treatment)
Deuterated compounds are powerful tracers for studying the metabolic flux and pathways involved in the development and progression of diseases in preclinical models. thalesnano.comsynmr.in Taurine (B1682933), the parent amino acid of taurinamide, is involved in numerous physiological processes, and its dysregulation has been associated with various pathologies in research models. nih.govnih.gov
By using this compound, researchers can track the fate of the molecule in cell culture or animal models of disease. biorxiv.orgnih.gov For example, Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates to non-invasively monitor metabolic pathways in vivo. nih.gov While often used with substrates like glucose, the principle could be applied to other deuterated molecules. nih.gov In a preclinical model of a metabolic disorder where taurine pathways are thought to be altered, administering this compound and tracking its distribution and transformation using mass spectrometry could provide critical insights into the disease's molecular pathophysiology. nih.gov This approach allows for a dynamic view of metabolic processes, which is not possible with static measurements alone. biorxiv.orgplos.org
Advancements in Theoretical and Computational Chemistry for Deuterated Systems
Computational chemistry provides a powerful lens for understanding and predicting the effects of deuteration at a molecular level. ajchem-a.com These methods complement experimental work by providing detailed insights that are often difficult to obtain through measurement alone.
Predicting Spectroscopic and Structural Changes : Quantum chemical methods can be used to calculate how isotopic substitution affects molecular properties. ajchem-a.com While deuteration has a minimal effect on the equilibrium molecular structure (bond lengths and angles), it significantly alters vibrational frequencies and rotational constants due to the increased mass of deuterium. ajchem-a.com These calculations can predict changes in infrared (IR) and NMR spectra, aiding in the characterization of deuterated compounds like this compound. rsc.org
Modeling Isotope Effects : Advanced computational models can simulate the kinetic isotope effect, helping to predict which positions on a molecule are most likely to benefit from deuteration to improve metabolic stability. This can guide synthetic efforts, making the research process more efficient.
Developing Force Fields for Molecular Simulations : Classical molecular dynamics (MD) simulations are used to study the behavior of molecules in complex environments, such as their interaction with proteins or membranes. Standard force fields often fail to capture the subtle effects of deuteration. osti.gov Recent research focuses on developing new force-field parameters that correctly describe the isotopologue-dependent vibrations, allowing for more accurate simulations of deuterated systems. osti.gov This is crucial for understanding how deuteration might alter intermolecular interactions that are key to a molecule's biological function. osti.gov
Hybrid Quantum-Classical Approaches : For complex problems, such as predicting the properties of deuterated materials, hybrid approaches that combine quantum mechanics, classical simulations, and machine learning are being developed. researchgate.net These methods can accelerate the discovery and design of novel deuterated compounds with specific desired properties for research applications. researchgate.net
Q & A
Q. How can researchers integrate this compound findings with related fields (e.g., proteomics or systems biology)?
Q. What ethical guidelines govern the use of isotopic compounds like this compound in human trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
